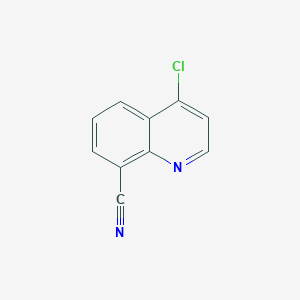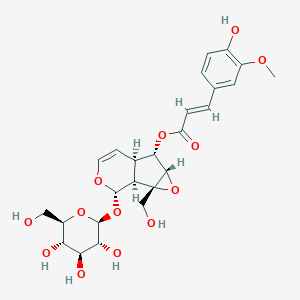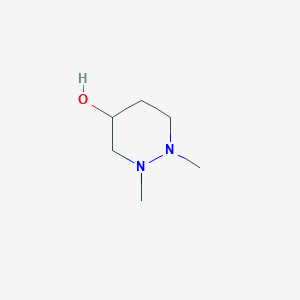![molecular formula C21H30N4O7 B135096 [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate CAS No. 137057-69-3](/img/structure/B135096.png)
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adenosine, which is a nucleoside that plays a crucial role in many biological processes. In
Wirkmechanismus
The mechanism of action of [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate is primarily based on its interaction with adenosine receptors. Adenosine receptors are G-protein coupled receptors that are involved in various physiological processes such as neurotransmission, cardiovascular regulation, and immune function. [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been shown to selectively bind to adenosine receptors, which can modulate their activity and downstream signaling pathways.
Biochemische Und Physiologische Effekte
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, anti-tumor, and neuroprotective properties. Additionally, this compound has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has several advantages for lab experiments. It is highly soluble in water and can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate. One potential area of research is the development of adenosine receptor agonists or antagonists for the treatment of various diseases such as asthma, inflammation, and cancer. Additionally, this compound can be used as a tool for studying the enzymatic activities of adenosine deaminase and adenosine kinase. Furthermore, [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate can be used as a substrate for developing biosensors for the detection of adenosine and its metabolites.
Synthesemethoden
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate can be synthesized through a multistep process that involves the protection and deprotection of various functional groups. One of the most common methods for synthesizing this compound is through the use of protected nucleosides, which are then coupled with a protected pentanoic acid. The final product is obtained through deprotection of the functional groups.
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been extensively studied for its potential applications in various fields such as drug delivery, cancer treatment, and nucleic acid research. This compound has been shown to have high affinity for adenosine receptors, which makes it a potential candidate for developing adenosine receptor agonists or antagonists. Additionally, [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been used as a substrate for studying the enzymatic activities of adenosine deaminase and adenosine kinase.
Eigenschaften
CAS-Nummer |
137057-69-3 |
|---|---|
Produktname |
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate |
Molekularformel |
C21H30N4O7 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate |
InChI |
InChI=1S/C21H30N4O7/c1-4-6-8-14(26)30-10-13-17(28)18(32-15(27)9-7-5-2)21(31-13)25-12-24-16-19(25)22-11-23-20(16)29-3/h11-13,17-18,21,28H,4-10H2,1-3H3/t13-,17-,18+,21-/m1/s1 |
InChI-Schlüssel |
ZIZLARCOOAGZAW-BQSVUJTJSA-N |
Isomerische SMILES |
CCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCCC)O |
SMILES |
CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCCC)O |
Kanonische SMILES |
CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



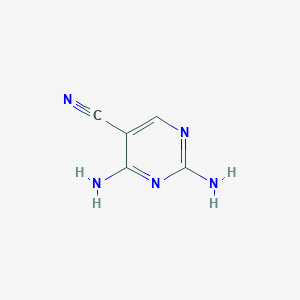
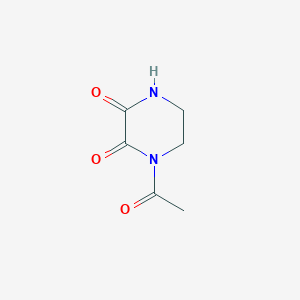
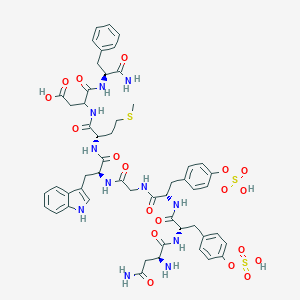
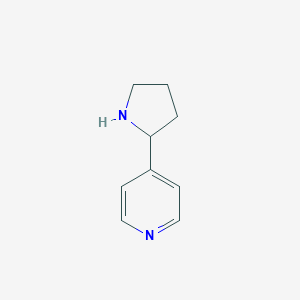
![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)
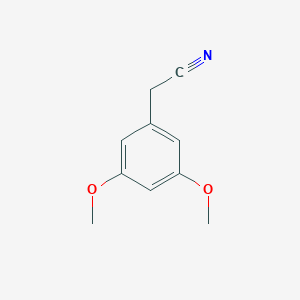
![7-Methylbenz[a]anthracene](/img/structure/B135024.png)
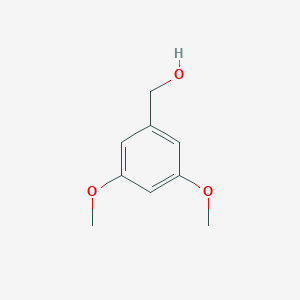
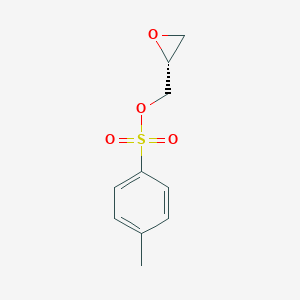
![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)
![8-Methylbenz[a]anthracene](/img/structure/B135035.png)
